N-Isopropyl-N-phenyloxamic acid

Vue d'ensemble

Description

Propachlor OA

Propachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a phenyl(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide propachlor. It has a role as a marine xenobiotic metabolite. It is an anilide and a monocarboxylic acid.

Mécanisme D'action

Target of Action

It’s known that similar compounds often interact with proteins and enzymes involved in various biological processes .

Mode of Action

Propachlor OA’s mode of action primarily involves its interaction with protein biosynthesis . It inhibits protein synthesis several hours before the observed inhibition of growth, suggesting that the primary effect of Propachlor OA is on protein biosynthesis . Its effect on nucleic acid synthesis is secondary .

Biochemical Pathways

Propachlor OA affects the biochemical pathways related to protein biosynthesis . Studies have shown that it inhibits protein synthesis, which occurs prior to an observed reduction in RNA synthesis . This suggests that the primary mechanism of action of Propachlor OA is its effect on nascent protein biosynthesis .

Pharmacokinetics

It’s known that similar compounds often have good absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .

Result of Action

The result of Propachlor OA’s action is the inhibition of protein synthesis, leading to a halt in growth . This is due to its effect on nascent protein biosynthesis . The compound’s action on nucleic acid synthesis is secondary and occurs after the inhibition of protein synthesis .

Action Environment

The action, efficacy, and stability of Propachlor OA can be influenced by various environmental factors. For instance, microbial action can lead to the degradation of Propachlor OA, producing oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . These metabolites are more water-soluble and therefore more mobile than the parent herbicides .

Activité Biologique

N-Isopropyl-N-phenyloxamic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

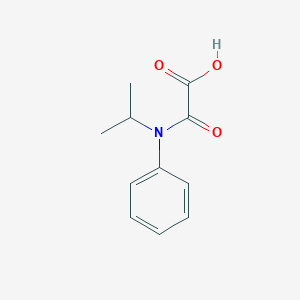

Chemical Structure and Properties

This compound belongs to the oxamic acid class, characterized by the presence of an oxamic acid functional group attached to an isopropyl and a phenyl group. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits hypolipidemic properties, primarily through the upregulation of hepatic LDL receptor function. This mechanism enhances the clearance of cholesterol from the bloodstream, making it a candidate for treating hyperlipidemia and related cardiovascular conditions .

Cholesterol-Lowering Effects

Several studies have demonstrated that derivatives of oxamic acids, including this compound, can significantly lower cholesterol levels both in vitro and in vivo. The compound has been shown to reduce total cholesterol plasma levels effectively, which is crucial for preventing cardiovascular diseases such as atherosclerosis .

Table 1: Summary of Cholesterol-Lowering Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study A | Rats | 20 µg/kg | Significant reduction in serum cholesterol |

| Study B | Normolipemic Monkeys | 30 µg/kg | Decreased LDL-cholesterol levels |

| Study C | Dogs | 5 µg/kg | Notable hypocholesterolemic effect |

Case Studies

- Cholesterol Reduction in Animal Models : A study conducted on normocholesterolemic dogs demonstrated that administration of this compound at a dose of 20 µg/kg resulted in a significant decrease in serum cholesterol levels. The compound's mechanism was attributed to enhanced LDL receptor activity in the liver .

- Antitumor Efficacy : Research exploring the effects of various oxamic acids on cancer cells showed that these compounds could inhibit cellular respiration and induce cell death in certain cancer lines. While specific data on this compound is sparse, its structural similarities suggest potential antitumor activity .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-Glycation Properties

N-Isopropyl-N-phenyloxamic acid has been studied for its ability to inhibit non-enzymatic glycation of proteins, specifically albumin. Glycation can lead to various complications in diabetic patients, including vascular pathologies. Research indicates that compounds like this compound can bind to glycated sites on albumin, preventing the formation of harmful glycation products. This property is crucial for developing therapies aimed at reducing glycation-related complications in diabetes and other metabolic disorders .

1.2 Hypolipidemic Agents

The compound has shown potential as a hypolipidemic agent, which means it can help lower lipid levels in the blood. Studies have demonstrated that derivatives of N-phenyloxamic acid can enhance the clearance of LDL cholesterol from circulation by upregulating hepatic LDL receptor function. This mechanism suggests its potential use in treating conditions such as hyperlipidemia and cardiovascular diseases .

Chemical Synthesis and Catalysis

2.1 Acyl Radical Chemistry

this compound is utilized in acyl radical chemistry via visible-light photoredox catalysis. This method allows for the synthesis of complex organic molecules through the generation of acyl radicals from the oxamic acid derivative. The reaction conditions have been optimized to achieve high yields of desired products while minimizing side reactions, making it a valuable tool in organic synthesis .

2.2 Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and other therapeutic agents. For instance, it has been used in the synthesis of moclobemide, an antidepressant medication, demonstrating its utility in pharmaceutical chemistry .

Industrial Applications

3.1 Restoration of Historical Artifacts

this compound has been explored for its application in the restoration of marble and limestone substrates. Case studies have shown that oxamate salts derived from this compound can effectively clean and restore historical artifacts without damaging the underlying materials . This application highlights its importance in conservation science.

Case Studies

Propriétés

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHJOUPYTUBFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037592 | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70628-36-3 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.